molecular formula C17H24FN5O3 B3976466 1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine

1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine

Cat. No. B3976466
M. Wt: 365.4 g/mol
InChI Key: JGRFTNMCCRXVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine is a chemical compound that has gained significant attention due to its potential applications in scientific research. The compound is a piperazine derivative that has been synthesized through a complex process. The purpose of Additionally, future directions for research will be discussed.

Mechanism of Action

The mechanism of action of 1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine is not fully understood. However, it is believed that the compound works by inhibiting specific enzymes or pathways in the body that are involved in disease progression. Additionally, the compound may have an effect on the immune system, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine are not fully understood. However, studies have shown that the compound has potent anti-inflammatory and anti-tumor effects. Additionally, the compound has been found to have an effect on the immune system, which could contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and purify, which makes it convenient for use in various research applications. Additionally, the compound has potent therapeutic effects, which makes it a promising candidate for drug development. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on 1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine. One area of research is to further investigate the compound's mechanism of action and its effects on the immune system. Additionally, studies could be conducted to determine the compound's efficacy in treating various diseases, such as cancer and inflammation. Furthermore, research could be conducted to develop new derivatives of the compound that have improved therapeutic effects and reduced toxicity.

Scientific Research Applications

1-acetyl-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine has been used in various scientific research applications. One of the primary uses of this compound is in the development of new drugs for the treatment of various diseases. The compound has been found to have potential therapeutic effects on cancer, inflammation, and infectious diseases. Additionally, the compound has been used in the development of new imaging agents for diagnostic purposes.

properties

IUPAC Name

1-[4-[4-fluoro-5-(4-methylpiperazin-1-yl)-2-nitrophenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN5O3/c1-13(24)20-7-9-22(10-8-20)16-12-15(14(18)11-17(16)23(25)26)21-5-3-19(2)4-6-21/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRFTNMCCRXVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.